molecular formula C27H40ClN3O5S2 B2584895 ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216633-47-4

ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2584895
CAS No.: 1216633-47-4
M. Wt: 586.2
InChI Key: ZUZWDABPLJPGAN-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic small-molecule compound characterized by a thienopyridine core substituted with a sulfamoyl benzamido group, an ethyl ester moiety, and an ethylated tetrahydropyridine ring. Its hydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological studies. The compound’s structural complexity necessitates advanced crystallographic techniques for precise characterization, often employing programs like SHELX for refinement and validation of crystal structures .

Properties

IUPAC Name

ethyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39N3O5S2.ClH/c1-5-9-16-30(17-10-6-2)37(33,34)21-13-11-20(12-14-21)25(31)28-26-24(27(32)35-8-4)22-15-18-29(7-3)19-23(22)36-26;/h11-14H,5-10,15-19H2,1-4H3,(H,28,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZWDABPLJPGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC)C(=O)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound notable for its potential biological activities. This compound belongs to the thienopyridine class, which has been extensively studied for various therapeutic applications, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The compound features a thieno[2,3-c]pyridine core with multiple functional groups that contribute to its biological activity. The presence of a sulfonamide moiety is particularly significant as it often enhances the compound's interaction with biological targets.

Property Value
Molecular FormulaC19H28N2O3S.HCl
Molecular Weight392.50 g/mol
CAS Number449767-49-1
SolubilitySoluble in DMSO and ethanol
Melting PointNot specified

While the exact mechanism of action for this compound is not fully elucidated, it is believed to involve interactions with specific enzymes or receptors in biological pathways. For instance, compounds in this class may inhibit enzymes involved in inflammatory processes or modulate signaling pathways critical for cell proliferation and survival.

Anticancer Properties

Research indicates that thienopyridine derivatives may exhibit anticancer effects by inducing apoptosis in cancer cells or inhibiting tumor growth. A study on similar compounds demonstrated their ability to interfere with cell cycle progression and promote cancer cell death through various pathways .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. Thienopyridines are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a role in inflammatory responses. This suggests potential therapeutic applications in diseases characterized by chronic inflammation .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The sulfonamide group is known for its antibacterial activity, which could extend to antifungal and antiviral effects as well .

Case Studies and Research Findings

  • Anticancer Study : A derivative of thienopyridine was tested against various cancer cell lines, showing significant cytotoxicity at low micromolar concentrations. The study highlighted the compound's ability to induce apoptosis via the mitochondrial pathway .
  • Inflammation Model : In an animal model of acute inflammation, administration of a related thienopyridine compound resulted in reduced edema and lower levels of inflammatory markers compared to controls .
  • Antimicrobial Testing : A series of compounds similar to ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate were screened against bacterial strains. Results indicated effective inhibition of growth for several Gram-positive bacteria .

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains.
  • Anticancer Properties : Certain thienopyridine derivatives have been investigated for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Compounds featuring sulfonamide groups are known for their anti-inflammatory properties.

Therapeutic Applications

Ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride has potential applications in:

  • Pharmaceutical Development : As a candidate for new drug formulations targeting infections and cancer.
  • Adjuvant Therapy : Its ability to enhance immune responses may be explored in vaccine development.
  • Pain Management : Due to its anti-inflammatory properties, it could be beneficial in treating chronic pain conditions.

Case Studies and Research Findings

Recent studies have highlighted the structure-activity relationships (SAR) of sulfamoyl benzamidothiazoles, indicating that modifications in the chemical structure can significantly influence biological activity. For instance:

  • A study published in ResearchGate examined various substituted sulfamoyl benzamidothiazoles and their effects on NF-kB activation, suggesting that these compounds could play a role in immune modulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with other thienopyridine derivatives, particularly those with sulfonamide and ester/carboxamide substituents. Below is a detailed comparison with two closely related analogs:

Table 1: Structural and Functional Comparison

Feature Target Compound Analog 1: 2-(4-(N-Butyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride Analog 2: Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate
Sulfamoyl Group N,N-dibutylsulfamoyl N-butyl-N-methylsulfamoyl Absent
Pyridine Ring Substituent 6-ethyl 6-methyl 6-Boc (tert-butoxycarbonyl)
Ester/Carboxamide Ethyl ester at position 3 Carboxamide at position 3 Ethyl ester at position 3
Hydrochloride Salt Present Present Absent
Molecular Weight ~600 g/mol (estimated) ~550 g/mol (reported) ~350 g/mol (reported)
Key Applications Hypothesized enzyme inhibition (e.g., kinases) Not explicitly stated; likely preclinical research Intermediate in synthetic pathways

Key Findings from Structural Analysis

Both sulfamoyl groups may act as hydrogen bond acceptors, critical for target binding.

Pyridine Ring Modifications :

  • The 6-ethyl group in the target compound introduces steric bulk compared to Analog 1’s 6-methyl, possibly affecting binding pocket interactions.
  • Analog 2’s Boc-protected amine highlights its role as a synthetic intermediate, whereas the target compound’s fully substituted ring suggests readiness for biological evaluation .

Ester vs. Carboxamide: The ethyl ester in the target compound and Analog 2 may serve as prodrug moieties, hydrolyzing in vivo to active carboxylic acids.

Crystallographic Characterization: SHELX-based refinement (commonly used for small-molecule crystallography) is critical for resolving the complex stereochemistry of these compounds, particularly the tetrahydropyridine and thieno ring systems .

Q & A

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to minimize skin/eye contact.
  • Ventilation: Work in a fume hood to avoid inhalation of dust/aerosols, as the compound may cause respiratory irritation .
  • First Aid: For skin contact, wash immediately with water; for eye exposure, rinse for 15 minutes and seek medical attention. Maintain access to emergency showers and eyewash stations .
  • Regulatory Compliance: Adhere to COSHH (Control of Substances Hazardous to Health) regulations for storage, labeling, and disposal .

Basic: How can the crystalline structure of this compound be experimentally determined?

Answer:

  • X-ray Crystallography: Prepare a single crystal via slow evaporation in a solvent system (e.g., ethyl acetate/hexane). Collect diffraction data using a Bruker D8 Venture diffractometer. Refine structures with SHELX software .
  • Validation: Compare bond lengths and angles to analogous thieno[2,3-c]pyridine derivatives (e.g., ethyl 2-amino-6-benzyl analogs) to confirm structural integrity .

Advanced: How can computational methods optimize the synthesis route for this compound?

Answer:

  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model intermediate stability and transition states. Tools like GRRM or Gaussian are recommended .
  • Feedback Integration: Combine computational predictions (e.g., activation energies) with experimental validation. For example, ICReDD’s hybrid approach narrows optimal reaction conditions (e.g., solvent, catalyst) by iterating between simulations and lab trials .

Advanced: What statistical experimental design (DoE) approaches improve reaction yield optimization?

Answer:

  • Factorial Design: Screen variables (e.g., temperature, stoichiometry) using a 2^k factorial design to identify significant factors. For example, vary the equivalents of sulfamoylbenzamide and ethylamine .
  • Response Surface Methodology (RSM): Use central composite design to model non-linear relationships and pinpoint optimal conditions (e.g., 70°C, 1.2 eq. reagent) .

Basic: Which analytical techniques are suitable for quantifying this compound in complex mixtures?

Answer:

  • Solid-Phase Extraction (SPE): Preconcentrate samples using Oasis HLB cartridges (60 mg, 3 cc). Condition with methanol and elute with 2-propanol/ammonium hydroxide .
  • LC-MS/MS: Analyze via reverse-phase C18 column (2.1 × 100 mm, 1.7 µm) with ESI+ ionization. Monitor fragments at m/z corresponding to the molecular ion ([M+H]+ ≈ 590) .

Advanced: How can researchers resolve contradictions between theoretical and experimental reactivity data?

Answer:

  • Iterative Refinement: Re-run simulations with adjusted parameters (e.g., solvation effects, steric hindrance) if experimental yields deviate. Cross-validate with NMR or HRMS to confirm byproduct formation .
  • Error Analysis: Quantify uncertainties in computational models (e.g., ±3 kcal/mol in DFT) and compare to experimental confidence intervals (e.g., ±5% yield) .

Basic: What critical parameters ensure high purity during synthesis?

Answer:

  • Reagent Quality: Use anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis of the sulfamoyl group.
  • Temperature Control: Maintain 0–5°C during amide coupling to suppress side reactions.
  • Purification: Employ flash chromatography (silica gel, 10% MeOH/DCM) or recrystallization (ethanol/water) to isolate >95% pure product .

Advanced: What methodologies study degradation pathways under environmental conditions?

Answer:

  • Forced Degradation: Expose the compound to UV light (254 nm), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. Monitor degradation products via LC-MS .
  • Computational Stability Prediction: Use software like SPARTAN to simulate hydrolysis or oxidation pathways. Compare with experimental data to identify labile functional groups (e.g., ester or sulfonamide bonds) .

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